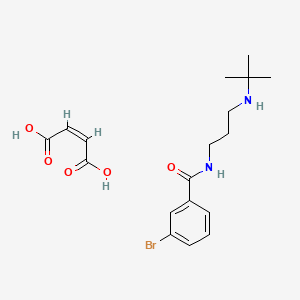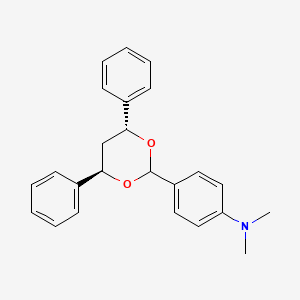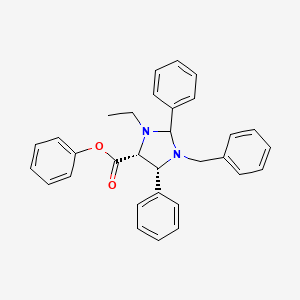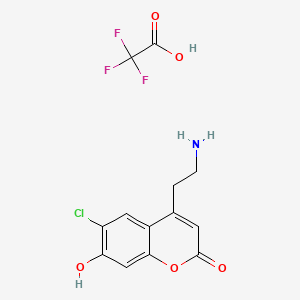
4-(2-Aminoéthyl)-6-chloro-7-hydroxychromén-2-one ; acide 2,2,2-trifluoroacétique
Vue d'ensemble
Description
FFN-102 (sel de trifluoroacétate) est un faux neurotransmetteur fluorescent qui est un substrat pour le transporteur de dopamine et le transporteur vésiculaire de monoamines 2. Il s'agit d'une sonde fluorescente dépendante du pH qui marque les corps cellulaires de la dopamine, les axones et les terminaisons présynaptiques. Ce composé est utilisé pour surveiller l'exocytose de la dopamine et a un pKa de 6,2 .
Applications De Recherche Scientifique
FFN-102 (trifluoroacetate salt) has several scientific research applications:
Chemistry: It is used as a fluorescent probe to study chemical reactions and interactions.
Biology: This compound is used to label and monitor dopamine cell bodies, axons, and presynaptic terminals.
Medicine: It is used in research to understand dopamine-related processes and disorders.
Industry: FFN-102 is used in the development of fluorescent probes and sensors for various applications.
Safety and Hazards
The safety data sheet for a related compound, 4-(2-Aminoethyl)morpholine, indicates that it is considered hazardous by the 2012 OSHA Hazard Communication Standard. It may be harmful if swallowed, toxic in contact with skin, cause severe skin burns and eye damage, and may cause respiratory irritation .
Orientations Futures
Mécanisme D'action
Target of Action
Compounds with similar structures, such as dopamine and tyramine, primarily target dopamine receptors in the brain . These receptors play a crucial role in several key functions in the brain, such as motor output, motivation and reward, learning and memory, and endocrine regulation .
Mode of Action
Based on its structural similarity to dopamine and tyramine, it can be hypothesized that it might interact with dopamine receptors, triggering slow-acting effects through the activation of these receptors . This interaction could result in changes in the neurotransmitter levels in the brain, affecting various brain functions.
Biochemical Pathways
The compound might affect the dopamine synthesis pathway, which involves the conversion of the amino acid tyrosine into L-DOPA by the enzyme tyrosine hydroxylase (TH), followed by the conversion of L-DOPA into dopamine . The compound’s interaction with this pathway could potentially influence the levels of dopamine in the brain, thereby affecting the downstream effects related to dopamine signaling.
Pharmacokinetics
Similar compounds like dopamine show rapid absorption and elimination . The bioavailability of this compound would depend on these ADME properties.
Result of Action
If it indeed interacts with dopamine receptors, it could potentially affect various brain functions regulated by dopamine, such as motor control, motivation, reward, learning, and memory .
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of a compound. Factors such as pH, temperature, and the presence of other molecules can affect the compound’s stability and its interaction with its targets. For instance, the pH of the environment can influence the ionization state of the compound, which can, in turn, affect its absorption and distribution .
Méthodes De Préparation
La préparation de FFN-102 (sel de trifluoroacétate) implique la synthèse de 4-(2-aminoéthyl)-6-chloro-7-hydroxy-2H-1-benzopyran-2-one, qui est ensuite réagie avec l'acide trifluoroacétique pour former le sel de trifluoroacétate. Les conditions réactionnelles impliquent généralement l'utilisation de solvants tels que le diméthylformamide ou le diméthylsulfoxyde, et le produit est obtenu sous forme de solide cristallin .
Analyse Des Réactions Chimiques
FFN-102 (sel de trifluoroacétate) subit diverses réactions chimiques, notamment :
Oxydation : Ce composé peut être oxydé dans des conditions spécifiques pour former différents produits d'oxydation.
Réduction : Des réactions de réduction peuvent être effectuées à l'aide d'agents réducteurs courants.
Substitution : Des réactions de substitution peuvent se produire, en particulier en présence de nucléophiles. Les réactifs courants utilisés dans ces réactions comprennent les agents oxydants, les agents réducteurs et les nucléophiles.
Applications de recherche scientifique
FFN-102 (sel de trifluoroacétate) présente plusieurs applications de recherche scientifique :
Chimie : Il est utilisé comme sonde fluorescente pour étudier les réactions chimiques et les interactions.
Biologie : Ce composé est utilisé pour marquer et surveiller les corps cellulaires de la dopamine, les axones et les terminaisons présynaptiques.
Médecine : Il est utilisé dans la recherche pour comprendre les processus et les troubles liés à la dopamine.
Industrie : FFN-102 est utilisé dans le développement de sondes fluorescentes et de capteurs pour diverses applications.
Mécanisme d'action
FFN-102 (sel de trifluoroacétate) exerce ses effets en agissant comme un substrat pour le transporteur de dopamine et le transporteur vésiculaire de monoamines 2. Il marque les corps cellulaires de la dopamine, les axones et les terminaisons présynaptiques, permettant aux chercheurs de surveiller l'exocytose de la dopamine. La fluorescence du composé est dépendante du pH, avec des spectres d'excitation de 340 et 370 nm à différentes valeurs de pH, et un spectre d'émission de 453 nm .
Comparaison Avec Des Composés Similaires
FFN-102 (sel de trifluoroacétate) est unique par rapport aux autres composés similaires en raison de ses propriétés de fluorescence spécifiques et de sa capacité à marquer les cellules dopaminergiques. Parmi les composés similaires, citons :
FFN-200 : Un autre faux neurotransmetteur fluorescent avec des propriétés de fluorescence différentes.
FFN-511 : Un composé ayant des applications similaires mais une structure chimique et des propriétés différentes.
Trifluoroacétate de sodium : Un composé apparenté utilisé dans différentes applications, telles que les réactions de trifluorométhylation
Propriétés
IUPAC Name |
4-(2-aminoethyl)-6-chloro-7-hydroxychromen-2-one;2,2,2-trifluoroacetic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H10ClNO3.C2HF3O2/c12-8-4-7-6(1-2-13)3-11(15)16-10(7)5-9(8)14;3-2(4,5)1(6)7/h3-5,14H,1-2,13H2;(H,6,7) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OGHPXKAKVMJGQH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C2=CC(=C(C=C2OC1=O)O)Cl)CCN.C(=O)(C(F)(F)F)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H11ClF3NO5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
353.68 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![3-[[4-(dimethylamino)-1-naphthalenyl]methylidene]-1H-indol-2-one](/img/structure/B560416.png)

![4-[2-(3,5-Dimethoxyphenyl)ethenyl]pyridine](/img/structure/B560423.png)



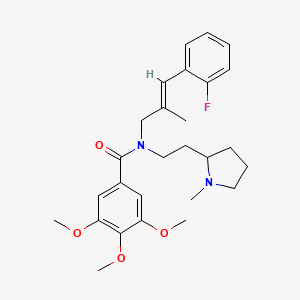

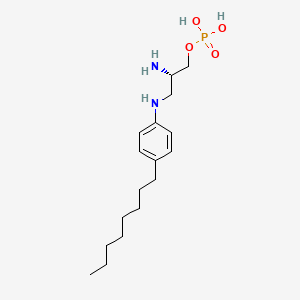
![4-(9H-carbazol-4-yloxy)-1-[2-(2-methoxyphenoxy)ethylamino]butan-2-ol](/img/structure/B560432.png)
